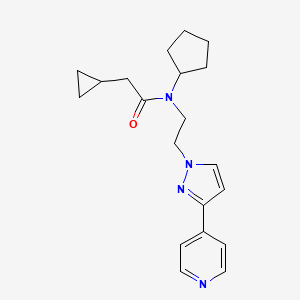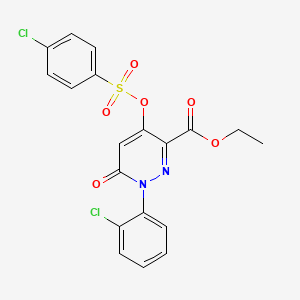
(2R)-2-(4-methoxyphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[®-beta-Methyl-4-methoxyphenethyl]amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons This compound is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-beta-Methyl-4-methoxyphenethyl]amine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine source. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective formation of the desired chiral amine.
Industrial Production Methods
In an industrial setting, the production of [®-beta-Methyl-4-methoxyphenethyl]amine may involve the use of biocatalysts such as transaminases. These enzymes can catalyze the transfer of an amino group from a donor molecule to the ketone precursor, resulting in the formation of the amine. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.
化学反応の分析
Types of Reactions
[®-beta-Methyl-4-methoxyphenethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[®-beta-Methyl-4-methoxyphenethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound can be used to study the effects of chiral amines on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the pharmacological properties of [®-beta-Methyl-4-methoxyphenethyl]amine may lead to the development of new therapeutic agents, particularly in the field of neurochemistry.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [®-beta-Methyl-4-methoxyphenethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
[®-beta-Methyl-4-methoxyphenethyl]amine can be compared to other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the methoxy and methyl substituents.
Methoxyphenethylamine: A derivative with only the methoxy group.
Methylphenethylamine: A derivative with only the methyl group.
Uniqueness
The presence of both the methoxy and methyl groups in [®-beta-Methyl-4-methoxyphenethyl]amine imparts unique chemical properties, such as increased lipophilicity and potential for selective biological interactions. This makes it distinct from its simpler analogs and valuable for specific applications in research and industry.
特性
IUPAC Name |
(2R)-2-(4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOSDUSUYCCFY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2431418.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)
![4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431421.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2431422.png)


![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2431428.png)
![3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431429.png)


![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)
